molecular formula C12H12N2OS B1467046 6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1495936-27-0

6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1467046
CAS No.: 1495936-27-0
M. Wt: 232.3 g/mol
InChI Key: MJFBIZMFHSUPAU-UHFFFAOYSA-N
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Description

6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) attached to a dihydropyrimidinone ring, which is further substituted with a 3,4-dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or water, under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidinone.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinone.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple biological targets, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Unique due to the presence of both the thioxo group and the 3,4-dimethylphenyl substitution.

    2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the 3,4-dimethylphenyl group, resulting in different chemical and biological properties.

    6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure but with a phenyl group instead of a 3,4-dimethylphenyl group.

Uniqueness

The presence of the 3,4-dimethylphenyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-3-4-9(5-8(7)2)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFBIZMFHSUPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 3
6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 4
6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 5
6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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